N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
Overview
Description
N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Mechanism of Action
N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide-2201 binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. This binding activates the receptors, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide-2201 has been found to have a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and reduce pain sensitivity in animal models. It has also been found to have anti-inflammatory effects, and may have potential as a treatment for inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide-2201 in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors. However, its potency and potential for abuse also make it a challenging compound to work with, and caution must be taken to ensure proper handling and disposal.
Future Directions
There are several potential future directions for research on N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide-2201. One area of interest is its potential as a treatment for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health. Finally, the development of safer and more effective synthetic cannabinoids is an ongoing area of research.
Scientific Research Applications
N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide-2201 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, and has been used to investigate the role of these receptors in various physiological processes.
properties
IUPAC Name |
N-[2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-11-12-20-21(13-15)28-23(25-20)18-9-6-10-19(16(18)2)24-22(26)14-27-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERCQYOWTZIVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)COC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.